6-O-Desmethyl Donepezil (6ODD) is a significant active metabolite of the drug Donepezil, frequently employed in the management of Alzheimer's disease. [, , , , , , ] Chemically, 6ODD is formed through the O-demethylation of Donepezil. It exhibits pharmacological activity, specifically as an acetylcholinesterase inhibitor, similar to its parent compound. [, , , , ] Research indicates that 6ODD possesses a longer half-life than Donepezil and may contribute significantly to the overall therapeutic effects observed with Donepezil administration. [, , ]
6-O-Desmethyl Donepezil is a significant metabolite of Donepezil, a drug commonly used in the treatment of Alzheimer's disease. This compound is recognized for its role as an acetylcholinesterase inhibitor, which helps to increase levels of acetylcholine in the brain, thereby enhancing cognitive function. The chemical structure and properties of 6-O-Desmethyl Donepezil contribute to its pharmacological activity, making it an important subject of study in medicinal chemistry and pharmacology.
6-O-Desmethyl Donepezil is primarily derived from Donepezil through metabolic processes in the liver. The compound can also be synthesized in the laboratory through various chemical methods, typically involving the demethylation of Donepezil.
6-O-Desmethyl Donepezil belongs to the class of compounds known as piperidines, specifically functioning as an acetylcholinesterase inhibitor. It is classified under the broader category of central nervous system agents due to its effects on neurotransmitter levels.
The synthesis of 6-O-Desmethyl Donepezil typically involves the demethylation of Donepezil at the 6-position. This can be achieved through several methods:
The industrial synthesis of 6-O-Desmethyl Donepezil focuses on optimizing reaction conditions such as temperature, reaction time, and reagent concentration to ensure high yield and purity. Purification techniques like recrystallization or chromatography are often employed to isolate the final product.
The molecular formula for 6-O-Desmethyl Donepezil is C_18H_22N_2O_3. The compound features a piperidine ring structure with various functional groups that contribute to its biological activity.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
6-O-Desmethyl Donepezil undergoes several types of chemical reactions:
The specific reagents and conditions for these reactions can vary:
The major products formed depend on the reagents used and can include alcohols from reductions or ketones/aldehydes from oxidations.
6-O-Desmethyl Donepezil acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, acetylcholine levels increase, enhancing cholinergic neurotransmission.
This mechanism leads to improved cognitive function in patients with Alzheimer's disease. The pharmacokinetics of 6-O-Desmethyl Donepezil involve metabolism through cytochrome P450 enzymes CYP2D6 and CYP3A4, which can influence its efficacy and safety profile.
6-O-Desmethyl Donepezil is typically a white to off-white solid with a melting point that varies based on purity. Its solubility profile indicates that it is soluble in organic solvents but has limited solubility in water.
The compound exhibits stability under normal conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile includes potential interactions typical for piperidine derivatives.
6-O-Desmethyl Donepezil is utilized primarily in pharmacological research to understand its role as a metabolite of Donepezil. It serves as a valuable tool in studies examining drug interactions, pharmacokinetics, and mechanisms underlying cognitive enhancement therapies. Additionally, it is analyzed for its potential therapeutic effects and safety profiles in various experimental models related to neurodegenerative diseases.
6-O-Desmethyl Donepezil (6-ODD) is the primary pharmacologically active metabolite of donepezil, a cornerstone acetylcholinesterase inhibitor (AChEI) used in Alzheimer’s disease (AD) therapy. Chemically designated as 2-((1-benzylpiperidin-4-yl)methyl)-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, 6-ODD retains significant AChE inhibitory activity comparable to its parent compound. Its discovery emerged from metabolic studies of donepezil in the 1990s, fundamentally advancing the understanding of donepezil’s sustained therapeutic effects and pharmacokinetic profile [1] [3] [7].
6-ODD shares the core structural framework of donepezil, comprising an indanone moiety linked to a benzylpiperidine group. The critical distinction lies in the O-demethylation at the 6-position of the dimethoxyindanone ring, replacing a methoxy group (–OCH₃) with a hydroxyl group (–OH). This single metabolic alteration significantly impacts the molecule's physicochemical properties:
Table 1: Structural and Physicochemical Comparison of Donepezil and 6-O-Desmethyl Donepezil
Property | Donepezil | 6-O-Desmethyl Donepezil |
---|---|---|
Chemical Formula | C₂₄H₂₉NO₃ | C₂₃H₂₇NO₃ |
Molecular Weight (g/mol) | 379.49 | 365.46 |
Key Functional Group (Indanone Ring) | 5,6-Dimethoxy | 5-Methoxy-6-hydroxy |
logP (Predicted) | ~3.44 | ~2.92 |
Hydrogen Bond Donors | 0 | 1 |
Metabolic Origin | Parent Drug | CYP-mediated O-demethylation |
This structural modification does not eliminate AChE inhibition but subtly alters the molecule's pharmacokinetic behavior and interaction dynamics within the enzyme's active site [1] [7].
6-ODD is not merely an inert breakdown product but a significant contributor to the overall cholinesterase inhibitory activity observed during donepezil therapy:
Table 2: Key Pharmacokinetic Parameters of 6-O-Desmethyl Donepezil in Humans
Parameter | Value/Characteristic | Significance |
---|---|---|
Formation Enzymes | CYP2D6 (Primary), CYP3A4 (Secondary) | Subject to genetic variation (CYP2D6) and drug interactions (CYP3A4 inducers/inhibitors) |
Steady-State Concentration (vs. Donepezil) | ~20% | Contributes significantly to overall AChE inhibition |
AChE Inhibitory Potency (vs. Donepezil) | Equivalent (in vitro) | Directly pharmacologically active |
Primary Elimination Pathway | Glucuronidation followed by renal excretion | Limits systemic exposure; major clearance mechanism |
Half-life | Presumed long (similar to donepezil ~70-100h) | Contributes to sustained effect of donepezil therapy |
Quantifying 6-ODD alongside donepezil is crucial for comprehensive pharmacokinetic studies, bioequivalence assessments, and understanding inter-individual variability in treatment response [7].
The identification and characterization of 6-ODD were intrinsically linked to the development and regulatory approval of donepezil in the 1990s:
Table 3: Key Milestones in the Discovery and Characterization of 6-O-Desmethyl Donepezil
Timeframe | Milestone | Methodology/Tools | Significance |
---|---|---|---|
Early-Mid 1990s | Identification as major metabolite in [¹⁴C] studies | Radiolabeling, TLC, HPLC | Revealed metabolic fate of donepezil beyond parent drug |
Mid 1990s | In vitro confirmation of AChE inhibitory activity | Enzyme inhibition assays (Ellman's method) | Established 6-ODD as pharmacologically relevant |
Late 1990s | Identification of primary formation enzyme (CYP2D6) | Human liver microsomes, Recombinant CYPs | Explained potential for inter-individual variability |
2008 | Development of sensitive LC-MS/MS quantification method | Solid-Phase Extraction, Tandem Mass Spectrometry | Enabled accurate PK studies in patients |
6-ODD remains a critical reference compound in pharmaceutical analysis, serving as a pharmacopoeial impurity standard (e.g., USP, EP) for donepezil drug substance and product quality control, ensuring the sensitivity and specificity of analytical methods for the parent drug [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7